molecular formula CH4S B12061619 Methanethiol-d4

Methanethiol-d4

Cat. No.: B12061619
M. Wt: 52.13 g/mol
InChI Key: LSDPWZHWYPCBBB-GUEYOVJQSA-N
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Description

Methanethiol-d4, also known as methyl mercaptan-d4, is an organosulfur compound with the chemical formula CD3SD. It is a deuterated form of methanethiol, where the hydrogen atoms are replaced by deuterium. This compound is commonly used in scientific research due to its unique properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanethiol-d4 can be synthesized through the reaction of deuterated methanol (CD3OD) with hydrogen sulfide (H2S) over an aluminum oxide catalyst. The reaction proceeds as follows:

CD3OD+H2SCD3SD+H2O\text{CD3OD} + \text{H2S} \rightarrow \text{CD3SD} + \text{H2O} CD3OD+H2S→CD3SD+H2O

This method ensures the incorporation of deuterium into the methanethiol molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated methanol and hydrogen sulfide in controlled environments allows for efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methanethiol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanethiol-d4 has a wide range of applications in scientific research:

Mechanism of Action

Methanethiol-d4 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Methanethiol-d4 can be compared with other similar compounds such as:

This compound is unique due to its deuterium content, which makes it valuable for isotopic labeling and tracing studies. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

CH4S

Molecular Weight

52.13 g/mol

IUPAC Name

trideuterio(deuteriosulfanyl)methane

InChI

InChI=1S/CH4S/c1-2/h2H,1H3/i1D3/hD

InChI Key

LSDPWZHWYPCBBB-GUEYOVJQSA-N

Isomeric SMILES

[2H]C([2H])([2H])S[2H]

Canonical SMILES

CS

Origin of Product

United States

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